molecular formula C6H6N2O2S B154989 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide CAS No. 1615-06-1

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide

Cat. No. B154989
CAS RN: 1615-06-1
M. Wt: 170.19 g/mol
InChI Key: AUAGRMVWKUSEBX-UHFFFAOYSA-N
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Description

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields of science, particularly as components in optoelectronic devices and as pharmacologically relevant derivatives with biological, medicinal, and industrial applications .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives can be achieved through various methods. For instance, the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered during the synthesis of benzimidazole and benzothiazole, facilitated by molecular iodine-mediated oxidative cyclization . Additionally, 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which can undergo ring contraction to form benzothiazine 1,1-dioxides, are synthesized from commercially available building blocks . Moreover, solid-phase synthesis has been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is useful for drug discovery .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been studied using various techniques. Single-crystal X-ray diffraction has been used to confirm the structures of functionalized 2,1,3-benzothiadiazoles . Similarly, the molecular structure of novel 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been obtained by X-ray diffraction analysis .

Chemical Reactions Analysis

Benzothiadiazole derivatives participate in a range of chemical reactions. For example, the reaction of o-nitroanilines with sulfur monochloride leads to the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides . The mass spectra of some benzothiadiazoline and benzothiadiazine 2,2-dioxides have been studied, revealing the loss of SO2 and other radicals during mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of two methyl groups at the 3-position of the thiadiazine ring affects the molecular docking on AMPA receptors, suggesting potential as a positive allosteric modulator . The crystalline complex of 4-nitro-2,1,3-benzothiadiazole is characterized by an intense charge transfer absorption band, indicating its potential for crystal engineering of organic solids . The molecular organization of benzothiadiazoles in the solid state can be controlled by using directional S···N bonding and other characteristic interactions .

Scientific Research Applications

Kinetic Behavior and Mechanistic Interpretations

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide has been studied for its kinetic behavior and mechanistic interpretations. Research shows that its acid-catalyzed hydrolysis in various acidic solutions can lead to a mechanistic switchover from A2 to A1, indicating a complex reaction mechanism depending on acid concentrations (Erturk & Bekdemir, 2015).

Mass Spectral Analysis

This compound's mass spectral behavior has been analyzed, demonstrating similarities with sulphoxides in terms of molecular loss, as well as unique patterns in the loss of certain radicals, which can be key in understanding its chemical properties (Bancroft, Guindi, Temple, & Millard, 1972).

Metal Coordination Chemistry and Crystal Engineering

Functionalized versions of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide are being used in metal coordination chemistry and crystal engineering. They form complexes with metals like ZnCl2 and have potential in the engineering of organic solids, showing how versatile this compound can be in material science (Bashirov et al., 2014).

Fluorescent and Colorimetric Sensors

Novel derivatives of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide have been used as selective fluorescent and colorimetric sensors for ions like fluoride, showcasing its potential in chemical sensing applications (Wu et al., 2016).

Inhibition of Protein-Protein Interactions

Derivatives of this compound have been explored for their potential in inhibiting protein-protein interactions, particularly as inhibitors of STAT3, a protein associated with cancer. This suggests a role in the development of new anticancer strategies (Mori et al., 2020).

Applications in Light Technology

2,1,3-Benzothiadiazole, a core component of this compound, is significant in the field of light technology. It is used in photoluminescent compounds for organic electronic devices, showing its importance in the development of advanced technological materials (Neto et al., 2013).

Molecular Organization in Solid State

The molecular organization of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide derivatives in the solid state is crucial for its application in optoelectronic devices. Understanding these patterns can lead to more effective compounds for use in thin-film technologies (Langis-Barsetti, Maris, & Wuest, 2017).

Future Directions

The use of small molecules, such as 2,1,3-benzothiadiazole derivatives, is currently being intensively studied due to the shortage of n-type conjugated polymer (n-CP) materials as an acceptor in the active layer and a p-type conjugated polymer (p-CP) as a donor, especially in organic solar cells . This suggests that “1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide” and its derivatives could have potential applications in the field of organic semiconductors.

properties

IUPAC Name

1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGRMVWKUSEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167158
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide

CAS RN

1615-06-1
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione
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Synthesis routes and methods I

Procedure details

A solution of 1,2-phenylenediamine (91 mg, 0.84 mmol) and sulfamide (81 mg, 0.84 mmol) in diglyme (2.5 ml) is stirred at 155° C. for 1.5 h. After cooling to RT, the reaction solution is poured into ice-water (15 ml) and the product is extracted with ethyl acetate. The solvent is distilled off under reduced pressure and the red residue is purified by flash chromatography (1:1 ethyl acetate/toluene).
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of orthophenylenediamine (20 g) and sulfamide (20.4 g) in diglyme (200 ml) was stirred at 160° C. for 2 hours, the reaction mixture was cooled to room temperature, water (200 g) was poured thereto, hydrochloric acid was added until pH 1, extracted with ethyl acetate, and washed with 1N hydrochloric acid. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give a reddish brown solid (14.2 g). Further recrystallization from ethanol-diethyl ether afforded the title compound as colorless crystals (13.2 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Reactant of Route 2
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Reactant of Route 3
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Reactant of Route 4
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Reactant of Route 5
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
Reactant of Route 6
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide

Citations

For This Compound
9
Citations
RM Acheson, MG Bite, JEG Kemp - Journal of Medicinal …, 1981 - ACS Publications
Treatment of NJV-dibenzyl-1, 2-diaminobenzene (2) successively with thionyl chloride and then m-chloroperbenzoic acid gave NJV-dibenzyl-IR, 3/1-2, 1, 3-benzothiadiazole 2, 2-…
Number of citations: 20 pubs.acs.org
E Gilardoni, M Mori, S Villa, A Gelain, LG Regazzoni - 2020 - air.unimi.it
Signal Transducer and Activator of Transcription 3 (STAT3) is an emerging anticancer target. One of the strategies to achieve STAT3 inhibition could be the disruption of the …
Number of citations: 0 air.unimi.it
A Gediz Erturk, Y Bekdemir - Journal of Physical Organic …, 2015 - Wiley Online Library
The acid‐catalyzed hydrolysis of a series of 5‐substituted‐1H,3H‐2,1,3‐benzothiadiazole 2,2‐dioxides has been investigated in aqueous solutions of sulfuric, perchloric, and …
Number of citations: 2 onlinelibrary.wiley.com
M Mori, E Gilardoni, L Regazzoni, A Pedretti… - 2021 - air.unimi.it
Unraveling the interaction mechanism of a benzothiadiazole-2, 2-dioxide derivative with STAT3: towards novel direct inhibitors Matteo Mori 1, Ettore Gilardoni 1, Luca Regazzoni 1, …
Number of citations: 0 air.unimi.it
A Gelain, M Mori, E Gilardoni, L Regazzoni, A Pedretti… - 2021 - air.unimi.it
BENZOTHIADIAZOLE DERIVATIVES ENDOWED WITH STAT3 INHIBITION Arianna Gelain (1), Matteo Mori (1), Ettore Gilardoni (1), Luca Regazzoni (1), Alessandro Pedretti (1), Diego …
Number of citations: 2 air.unimi.it
J Dong, H Xiao, JN Chen, BF Zheng, YL Xu, MX Chen… - Structure, 2023 - cell.com
4-Hydroxyphenylpyruvate dioxygenase (HPPD) has attracted increasing attention as a target for treating type I tyrosinemia and other diseases with defects in tyrosine catabolism. Only …
Number of citations: 4 www.cell.com
M Mohamdi, N Bensouilah, N Trad… - Journal of Molecular …, 2019 - Elsevier
Charge transfer complex (CTC) formed between (S, S)-bis-N, N-sulfonyl bis-l-phenylalanine dimethylester as donor and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as acceptor, …
Number of citations: 8 www.sciencedirect.com
PT Elliott, L Xing, WH Wetzel, JE Glass - Macromolecules, 2003 - ACS Publications
The influence of terminal hydrophobe branching on the micellar properties of Hydrophobically modified Ethoxylated URethanes (HEURs) is addressed through fluorescence, dynamic …
Number of citations: 38 pubs.acs.org
HF Bettinger, KN Kudin… - Journal of the American …, 2001 - ACS Publications
The gradient corrected Perdew−Burke−Ernzerhof density functional in conjunction with a 3-21G basis set and periodic boundary conditions was employed to investigate the geometries …
Number of citations: 121 pubs.acs.org

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